4-fluoro-N-methyl-2-nitrobenzamide
Overview
Description
4-fluoro-N-methyl-2-nitrobenzamide: is an organic compound with the molecular formula C8H7FN2O3 and a molecular weight of 198.15 g/mol . This compound is known for its applications in the preparation of androgen receptor antagonists, particularly in the development of treatments for hormone-refractory prostate cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-fluoro-N-methyl-2-nitrobenzamide typically involves the following steps :
Starting Material: 2-fluoro-4-nitrotoluene.
Oxidation: The starting material is oxidized using potassium permanganate to form 2-fluoro-4-nitrobenzoic acid.
Chlorination: The acid is then chlorinated using thionyl chloride to produce 2-fluoro-4-nitrobenzoyl chloride.
Amination: The benzoyl chloride undergoes amination with methylamine to form this compound.
Industrial Production Methods: Industrial production methods for this compound are similar to the synthetic routes mentioned above but are optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Reduction: 4-fluoro-N-methyl-2-nitrobenzamide can undergo reduction reactions to form corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions:
Reduction: Common reagents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are often used.
Major Products:
Reduction: The major product is 4-fluoro-N-methyl-2-aminobenzamide.
Substitution: Depending on the nucleophile, various substituted derivatives of this compound can be formed.
Scientific Research Applications
4-fluoro-N-methyl-2-nitrobenzamide has several scientific research applications :
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including its role as an androgen receptor antagonist.
Medicine: Investigated for its potential use in the treatment of hormone-refractory prostate cancer.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-fluoro-N-methyl-2-nitrobenzamide involves its interaction with androgen receptors . The compound acts as an antagonist, binding to the receptor and inhibiting its activity. This prevents the receptor from interacting with its natural ligands, thereby blocking the downstream signaling pathways involved in prostate cancer cell proliferation.
Comparison with Similar Compounds
- 4-fluoro-N-methylbenzamide
- 4-nitro-N-methylbenzamide
- 2-fluoro-N-methylbenzamide
Comparison:
- 4-fluoro-N-methyl-2-nitrobenzamide is unique due to the presence of both a fluoro and a nitro group on the benzamide ring, which imparts distinct chemical and biological properties.
- 4-fluoro-N-methylbenzamide lacks the nitro group, resulting in different reactivity and biological activity.
- 4-nitro-N-methylbenzamide lacks the fluoro group, affecting its chemical stability and interaction with biological targets.
- 2-fluoro-N-methylbenzamide has the fluoro group at a different position, altering its chemical behavior and biological effects.
Properties
IUPAC Name |
4-fluoro-N-methyl-2-nitrobenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2O3/c1-10-8(12)6-3-2-5(9)4-7(6)11(13)14/h2-4H,1H3,(H,10,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLTRKOOKMIYJDB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(C=C(C=C1)F)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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